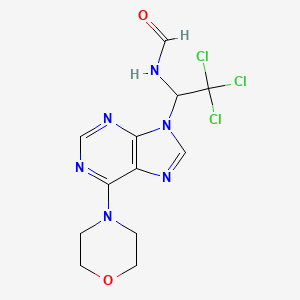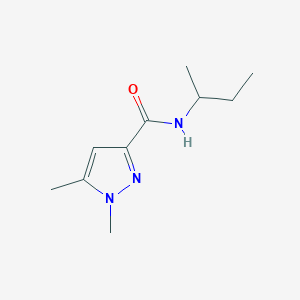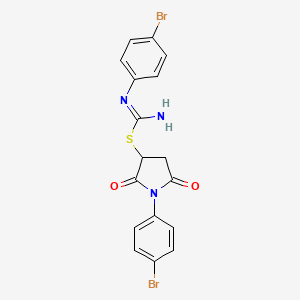![molecular formula C22H17BrN2O3S B11109454 O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate](/img/structure/B11109454.png)
O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acetylanilino, carbothioyl, and bromoanilino groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Acetylation: Introduction of the acetyl group to aniline derivatives.
Thioylation: Incorporation of the carbothioyl group.
Bromination: Addition of the bromine atom to the aniline ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
1-{[(4-ACETYLANILINO)CARBOTHIOYL]OXY}-3-[(3-BROMOANILINO)CARBONYL]BENZENE can be compared with similar compounds such as:
N-(1-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-3-IODOBENZAMIDE: Differing in the presence of iodine and trichloroethyl groups.
ETHYL 1-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYLCARBAMATE: Featuring an ethyl carbamate group.
Properties
Molecular Formula |
C22H17BrN2O3S |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] N-(4-acetylphenyl)carbamothioate |
InChI |
InChI=1S/C22H17BrN2O3S/c1-14(26)15-8-10-18(11-9-15)25-22(29)28-20-7-2-4-16(12-20)21(27)24-19-6-3-5-17(23)13-19/h2-13H,1H3,(H,24,27)(H,25,29) |
InChI Key |
YORSSVVHTZFAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
![3-[(2E)-2-(2-phenylhydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11109374.png)
![1-Acetyl-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11109385.png)
![2-[(naphthalen-1-ylamino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11109394.png)

![2-[(3,5-Dimethyl-2,4,6-trinitrophenyl)amino]ethanol](/img/structure/B11109399.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide](/img/structure/B11109402.png)
![3-methyl-N-propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109405.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11109418.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)


![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11109437.png)
![4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
